molecular formula C5H7NO2 B14787398 3-hydroxy-2,3-dihydro-1H-pyridin-6-one

3-hydroxy-2,3-dihydro-1H-pyridin-6-one

Cat. No.: B14787398
M. Wt: 113.11 g/mol
InChI Key: OJUNZJSEHXGBLM-UHFFFAOYSA-N
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Description

3-hydroxy-2,3-dihydro-1H-pyridin-6-one is a high-purity research chemical offered as a novel building block for drug discovery and medicinal chemistry applications. This dihydropyridinone scaffold is of significant interest due to the privileged status of pyridinone derivatives in pharmaceutical development . Pyridinones are known to act as versatile bioisosteres for amides and phenol rings, and can serve as key hydrogen bond donors and acceptors in molecular design, facilitating interactions with biological targets . Researchers can investigate this compound as a precursor for the synthesis of more complex molecules. Dihydropyridone structures have been reported as core structures in compounds with a range of biological activities, including antitumor, antibacterial, and anti-HIV properties . The reactivity of the core scaffold allows for further functionalization, making it a valuable intermediate for constructing focused libraries or for use in multicomponent reactions . This product is intended for research and development purposes in a laboratory setting only. WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-hydroxy-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C5H7NO2/c7-4-1-2-5(8)6-3-4/h1-2,4,7H,3H2,(H,6,8)

InChI Key

OJUNZJSEHXGBLM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC(=O)N1)O

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 2,3 Dihydro 1h Pyridin 6 One and Its Derivatives

Established Synthetic Pathways for Dihydropyridinones

The construction of the dihydropyridinone ring system can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern multi-component and catalytic methods. These approaches allow for the introduction of diverse substituents and functional groups, enabling the creation of extensive chemical libraries for biological screening.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgresearchgate.net This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity and structural diversity, which aligns with the principles of green chemistry. frontiersin.orgresearchgate.net

One of the most well-known MCRs for synthesizing six-membered nitrogen-containing heterocycles is the Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881. frontiersin.orgijcrt.org This reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). frontiersin.orgijcrt.org The mechanism is believed to proceed through the formation of an enamine and a chalcone (B49325) intermediate, followed by cyclization to yield the 1,4-dihydropyridine (B1200194) product. frontiersin.org While the classic Hantzsch synthesis leads to dihydropyridines, variations of this reaction are employed to access dihydropyridinone scaffolds.

Another powerful MCR is the Biginelli reaction, which creates 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aryl aldehyde, and urea (B33335). nih.govwikipedia.org This acid-catalyzed cyclocondensation reaction has been adapted for the synthesis of related heterocyclic systems. wikipedia.orgnih.gov The efficiency of these reactions can often be improved through the use of various catalysts and sustainable reaction conditions, such as solvent-free protocols or microwave irradiation. frontiersin.orgnih.gov For instance, a four-component reaction (4CR) has been developed for the diastereoselective synthesis of functionalized 3-isocyano-3,4-dihydro-2-pyridones by combining a phosphonate, nitriles, aldehydes, and isocyanoacetates. researchgate.netnih.gov

Reaction NameComponentsTypical CatalystProduct Scaffold
Hantzsch Synthesis Aldehyde, β-ketoester (2 equiv.), Ammonia sourceNone / Acid or Base1,4-Dihydropyridine
Biginelli Reaction Aldehyde, β-ketoester, Urea/ThioureaBrønsted or Lewis Acids3,4-Dihydropyrimidin-2(1H)-one
4CR for Dihydropyridones Phosphonate, Nitrile, Aldehyde, IsocyanoacetateNone specified3-Isocyano-3,4-dihydro-2-pyridone

Condensation reactions are fundamental to the synthesis of pyridinone rings, often involving the formation of the heterocyclic core through intramolecular or intermolecular cyclization with the elimination of a small molecule, such as water. frontiersin.org These reactions can be part of a multi-component sequence or performed as distinct cyclization steps.

The Biginelli reaction is a prime example of a cyclocondensation process. nih.gov Its mechanism involves an initial aldol (B89426) condensation between the aldehyde and the β-ketoester, followed by nucleophilic addition of urea and a final dehydrative cyclization to form the dihydropyrimidinone ring. wikipedia.org

Variations on this theme have been developed to produce dihydropyridone derivatives specifically. For example, an efficient one-pot, four-component synthesis of polysubstituted 3,4-dihydro-2-pyridone derivatives has been reported. nih.gov This reaction utilizes cyanoacetamide, aryl aldehydes, ethyl acetoacetate (B1235776), and ammonium acetate (B1210297), with pyridine (B92270) as a catalyst, proceeding under reflux conditions in ethanol. nih.gov Another approach involves the synthesis of 3-cyano-2-pyridones through a one-pot, four-component condensation of ethyl cyanoacetate, an acetophenone, an aromatic aldehyde, and ammonium acetate, catalyzed by L-proline. researchgate.net The synthesis of pyridinone derivatives can also be achieved by the cyclic condensation of two precursor compounds. frontiersin.orgnih.gov For instance, ethyl acetoacetate can be converted to an imino ester with aqueous ammonia, which then undergoes condensation with diethyl malonate to yield a pyridinone derivative. nih.gov

N-alkylation is a key functionalization strategy for modifying the properties of pyridinone and dihydropyridinone scaffolds. Two primary solution-phase methods exist for the N-alkylation of 2-pyridones. acs.org The first involves treating the 2-pyridone with a base to form the corresponding 2-oxypyridine anion, which is then alkylated with an alkyl halide. acs.org A significant drawback of this method is the potential for competing O-alkylation, which can lead to a mixture of N- and O-alkylated products that are often difficult to separate. acs.org

A second, more regioselective approach starts with a 2-alkoxypyridine. acs.org In this method, the nitrogen atom of the alkoxypyridine attacks an alkyl halide, forming a pyridinium (B92312) salt. The halide counterion then displaces the alkyl group from the oxygen, yielding the N-alkyl-2-pyridone in high yield. acs.org This strategy has been successfully applied to solid-phase synthesis by linking 2-halopyridines to a resin, followed by selective alkylation. acs.org The success of this reaction is influenced by the electronic nature of substituents on the pyridine ring; electron-donating groups facilitate the reaction with both activated and unactivated alkyl halides, whereas electron-withdrawing groups may only react with activated halides. acs.org Organometallic reagents, including those based on lithium, magnesium, and zinc, have also been utilized for the N-alkylation of pyridine systems. nih.gov

MethodStarting MaterialReagentsKey FeaturePotential Issue
Direct Alkylation 2-PyridoneBase, Alkyl HalideOne-step processCompeting O-alkylation
Alkoxypyridine Route 2-AlkoxypyridineAlkyl HalideHigh regioselectivity for N-alkylationRequires precursor synthesis
Organometallic Alkylation Pyridine DerivativeMeLi, MgR₂, ZnR₂Forms N-alkylated products exclusively in some casesPotential for subsequent rearrangements

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of pyridinone derivatives, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly useful for introducing aryl or heteroaryl substituents onto the pyridinone core.

The Suzuki-Miyaura coupling reaction is a widely used method for this purpose. researchgate.netnih.gov For example, aryl-substituted 3-hydroxypyridin-2(1H)-ones have been synthesized by reacting halogenated 2,3-dimethoxypyridines with arylboronic acids under Suzuki coupling conditions, followed by a demethylation step. frontiersin.orgnih.gov Similarly, 1,5-di(hetero)arylated-pyridin-2(1H)-one derivatives can be prepared from 2-fluoro-5-pyridylboronic acid through a sequence involving a palladium-catalyzed Suzuki-Miyaura reaction, base-catalyzed hydrolysis, and a copper-catalyzed C-N coupling reaction. researchgate.net Other notable coupling reactions used in pyridine chemistry include the Stille and Negishi reactions, which are effective for coupling with organometallic reagents. mdpi.com These techniques provide robust pathways for elaborating the basic pyridinone structure, creating derivatives with diverse substitution patterns. researchgate.netchim.it

Reductive amination is a versatile and widely used method for forming C-N bonds and synthesizing primary, secondary, and tertiary amines. harvard.eduacsgcipr.org The reaction proceeds by the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.org This approach is often preferred over direct alkylation with alkyl halides as it can prevent issues of overalkylation. acsgcipr.org

A variety of reducing agents can be employed, with borohydride (B1222165) reagents being particularly common. Reagents such as sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are highly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu The reaction is typically tolerant of a wide range of functional groups. harvard.edu While not always used to form the dihydropyridinone ring directly, reductive amination is a crucial tool for synthesizing precursors or derivatives. For example, a highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been developed using a chiral ruthenium catalyst, providing an efficient route to chiral amines that can serve as building blocks for more complex pyridinone derivatives. acs.org

Reducing AgentTypical SubstratesKey Characteristics
Sodium Cyanoborohydride (NaCNBH₃) Aldehydes, Ketones, Primary/Secondary AminesEffective at controlled pH (6-7), selectively reduces iminium ions. harvard.edu Highly toxic. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, Ketones, Primary/Secondary AminesHighly selective, mild, high-yielding, and avoids cyanide byproducts. harvard.edu
Catalytic Hydrogenation (H₂/Catalyst) Aldehydes, Ketones, AminesCan be used for asymmetric synthesis with chiral catalysts. acsgcipr.org

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. nih.govyoutube.com The reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen, such as a ketone. youtube.com The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile in an attack by the enol form of the carbonyl compound. youtube.comyoutube.com This reaction is a powerful method for C-C bond formation and for introducing an aminoalkyl group into a molecule. nih.gov

The Michael addition (or conjugate 1,4-addition) involves the addition of a nucleophile (a Michael donor), such as an enolate, to an α,β-unsaturated carbonyl compound (a Michael acceptor). adichemistry.comeurekaselect.com This reaction is thermodynamically controlled and is fundamental for creating 1,5-dicarbonyl compounds and other complex structures. adichemistry.com

While a direct, single-pot "Mannich reaction and Oxidation-Michael Addition" sequence for dihydropyridinone synthesis is not commonly cited as a named reaction, the principles of these two reactions are often combined in synthetic strategies. A Mannich base can be designed to eliminate its amine portion, generating an α,β-unsaturated system in situ. This newly formed Michael acceptor can then undergo an intramolecular or intermolecular Michael addition to construct or functionalize a heterocyclic ring. This tandem approach allows for the strategic construction of complex molecular frameworks by first using the Mannich reaction to install a key fragment, which is then activated for a subsequent cyclizing Michael addition.

Non-Conventional Synthetic Methodologies

In the pursuit of more efficient and environmentally benign synthetic routes, non-conventional methodologies such as solvent-free reactions and microwave-assisted synthesis have been explored for producing dihydropyridone scaffolds.

Solvent-Free Reaction Systems

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing waste and often simplifying purification processes. For the synthesis of dihydropyridone derivatives, multicomponent reactions (MCRs) are particularly well-suited to solvent-free conditions. One such approach involves the reaction of an aromatic aldehyde, a β-keto-ester derivative like Meldrum's acid, and an ammonium source. nih.gov The absence of a solvent is a key feature of this ecologically sound method. mdpi.com

These reactions can be promoted by various means, including infrared irradiation or the use of solid-supported catalysts. For instance, the use of SiO2-Pr-SO3H has been reported as an efficient catalyst in a one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives under solvent-free conditions. nih.gov Another green approach utilizes lactic acid as an inexpensive and biodegradable catalyst for the condensation of aldehydes, malononitrile, and an amino-uracil derivative at elevated temperatures. niscpr.res.in

Research into infrared-assisted, solvent-free synthesis of 4-aryl-substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones has demonstrated moderate to good yields across a range of substrates. mdpi.com The transformations proceeded with yields generally ranging from 50% to 75% within a reasonable reaction time of three hours. mdpi.com

Aldehyde ReactantProductYield (%)Reference
Benzaldehyde4-Phenyl-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone75 mdpi.com
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone70 mdpi.com
4-Methylbenzaldehyde4-(4-Methylphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone72 mdpi.com
4-Methoxybenzaldehyde4-(4-Methoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone68 mdpi.com
2-Naphthaldehyde4-(2-Naphthyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridone50 mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology has been successfully applied to the synthesis of various dihydropyridone derivatives. nih.gov

A notable example is the synthesis of novel 2,3-dihydro-4-pyridinones from the reaction of curcumin (B1669340) with primary amines or amine acetates. nih.gov This reaction is catalyzed by Montmorillonite K-10, a solid clay catalyst, and is completed in exceptionally short reaction times, not exceeding 120 seconds. nih.gov The use of microwave irradiation is often mandatory for the completion of such rapid transformations. mdpi.com This method highlights the efficiency of microwave technology in constructing complex heterocyclic systems. nih.gov

Primary Amine ReactantProductYield (%)Reaction Time (s)Reference
Pentylamine2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-1-pentyl-2,3-dihydropyridin-4(1H)-oneNot Specified<120 nih.gov
Biphenyl-4-amine1-(biphenyl-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-2,3-dihydropyridin-4(1H)-one16<120 nih.gov
3-Fluoroaniline1-(3-fluorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-2,3-dihydropyridin-4(1H)-one19<120 nih.gov

Protecting Group Strategies for the 3-Hydroxy Moiety

The presence of the 3-hydroxy group on the pyridinone ring necessitates the use of protecting groups in many synthetic sequences to prevent unwanted side reactions. The selection of an appropriate protecting group is crucial for the successful synthesis of complex derivatives.

Benzyl (B1604629) and Methyl Protection

Benzyl and methyl ethers are common choices for the protection of hydroxyl groups due to their general stability under a variety of reaction conditions.

Benzyl Protection: The benzyl group is a robust protecting group, stable to both acidic and basic conditions. orgsyn.org It can be introduced through O-alkylation using reagents like benzyl bromide in the presence of a base. researchgate.net For instance, O-benzyl protected 1-hydroxy-2(1H)-pyridinone has been used as a key intermediate in the synthesis of more complex chelators. researchgate.net Another method employs reagents such as 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (B1224126) for the benzylation of alcohols under mild conditions. orgsyn.org The removal of the benzyl group is typically achieved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a method that is orthogonal to many other protecting groups. nih.gov

Methyl Protection: The methyl group offers a smaller, less sterically hindering alternative for hydroxyl protection. In syntheses involving dihydroxy precursors, both hydroxyl moieties can be protected with methyl groups. google.com Deprotection of methyl ethers often requires harsher conditions, such as treatment with strong Lewis acids like boron tribromide (BBr₃).

Protecting GroupTypical Protection ReagentCommon Deprotection MethodReference
Benzyl (Bn)Benzyl bromide (BnBr) with baseCatalytic Hydrogenolysis (H₂, Pd/C) researchgate.netnih.gov
Methyl (Me)Methyl iodide (MeI) or Dimethyl sulfate (B86663) ((Me)₂SO₄) with baseBoron tribromide (BBr₃) or other strong acids google.com

Evaluation of Protecting Group Efficacy and Orthogonality

The efficacy of a protecting group relates to its ability to be introduced in high yield and to effectively mask the reactivity of the functional group under various subsequent reaction conditions. Both benzyl and methyl ethers are highly effective in protecting the 3-hydroxy moiety of the pyridinone ring from participating in undesired reactions.

Orthogonality is a critical concept in the synthesis of complex molecules with multiple functional groups. It refers to the ability to remove one protecting group selectively in the presence of others. The design of an effective protecting group strategy relies on exploiting the different labilities of various groups. wiley-vch.de For example, the benzyl group, which is cleaved by hydrogenolysis, is orthogonal to acid-labile groups (e.g., silyl (B83357) ethers like TBDMS) and base-labile groups (e.g., acyl esters like acetyl). This orthogonality allows for the selective deprotection of different hydroxyl groups at various stages of a synthetic sequence, enabling the targeted functionalization of the molecule. The careful selection of an orthogonal set of protecting groups is a cornerstone of modern synthetic chemistry, allowing for the construction of highly complex and densely functionalized molecules. wiley-vch.de

Chemical Reactivity and Derivatization Strategies of 3 Hydroxy 2,3 Dihydro 1h Pyridin 6 One

Functionalization at Ring Positions (C2, C3, C4, C5)

The dihydropyridinone ring offers multiple sites for functionalization, with each position exhibiting distinct reactivity based on its electronic environment.

Selective Derivatization of the Hydroxyl Group at C3

Etherification and Esterification: Standard procedures can be employed for the etherification and esterification of the C3-hydroxyl group. For instance, alkylation with alkyl halides in the presence of a base can yield the corresponding ethers. Similarly, acylation with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) affords the ester derivatives. The choice of reagents and reaction conditions can be tailored to achieve specific steric and electronic modifications at this position.

Oxidation: Oxidation of the C3-hydroxyl group leads to the formation of the corresponding 3-keto derivative, 2,3-dihydro-1H-pyridine-3,6-dione. This transformation can be accomplished using a variety of oxidizing agents. Such oxidation reactions are not only a means of functional group interconversion but also a critical step in the synthesis of other complex heterocyclic systems.

Reaction TypeReagent ExampleProduct Type
EtherificationAlkyl halide, BaseC3-Ether
EsterificationAcid chloride, PyridineC3-Ester
OxidationOxidizing agent (e.g., IBX)3-Keto-dihydropyridinone

Functionalization at Alpha and Beta Positions to the Carbonyl

The α,β-unsaturated carbonyl system within the dihydropyridinone ring dictates the reactivity at the C4 and C5 positions. The C4 position is the β-carbon, and the C5 position is the α-carbon relative to the C6-carbonyl group.

Functionalization at the Beta Position (C4): The C4 position is susceptible to nucleophilic attack in a Michael-type or 1,4-conjugate addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at this position. For the related 3-hydroxy-2-pyridone, which exists in tautomeric equilibrium with the dihydropyridinone form, enantioselective Michael addition to nitroolefins has been demonstrated at the C4 position using cinchona-derived bifunctional squaramide organocatalysts, achieving high yields and enantioselectivities. clockss.org This highlights the potential for stereocontrolled functionalization at the C4 position of the dihydropyridinone core.

Functionalization at the Alpha Position (C5): The C5 position, being alpha to the carbonyl group, can be functionalized through the formation of an enolate or enamine intermediate. Deprotonation at this position, followed by reaction with an electrophile, can introduce a variety of substituents. While direct electrophilic substitution on the dihydropyridinone ring at C5 is less common, modifications at this position are often achieved during the synthesis of the ring itself or through multi-step sequences involving the activation of this position.

PositionReaction TypeKey IntermediateTypical Reagents
C4 (Beta)Michael AdditionEnolateNitroolefins, Organocatalysts
C5 (Alpha)Electrophilic SubstitutionEnolate/EnamineAlkyl halides, Aldehydes (post-enolate formation)

Ring-Opening Transformations and Rearrangement Reactions

The strained dihydropyridinone ring can undergo ring-opening reactions under certain conditions, providing access to acyclic or different heterocyclic structures. These transformations are often driven by the release of ring strain or the formation of more stable products. For instance, the catalytic and site-selective deconstructive aminolysis of bridged δ-lactam-γ-lactones has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides, demonstrating a skeletal remodeling process. nih.govrsc.org While not a direct ring-opening of the parent dihydropyridinone, this illustrates the susceptibility of related lactam structures to ring cleavage.

Rearrangement reactions of dihydropyridinone derivatives can lead to interesting and often complex molecular architectures. These can be initiated by acid, base, or thermal conditions. For example, acid-induced rearrangements of related α-hydroxy carbonyl compounds are known to proceed through various pathways. nih.gov Thermal rearrangements of complex systems containing a dihydropyridinone moiety have also been reported to yield novel heterocyclic scaffolds through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) process. mdpi.com

Reactivity Towards Nucleophilic and Electrophilic Reagents

The electrophilic and nucleophilic centers within the 3-hydroxy-2,3-dihydro-1H-pyridin-6-one molecule govern its interactions with a wide range of reagents.

Reactions with Binucleophiles

The presence of multiple electrophilic sites, primarily the C6 carbonyl carbon and the C4 position, makes the dihydropyridinone core a suitable substrate for reactions with binucleophiles. These reactions can lead to the formation of fused heterocyclic systems. For instance, reactions of related dihydropyridone systems with diamines can result in ring-opening of an adjacent ring followed by cyclization to form new polycyclic pyridones. northwestern.edunih.gov The outcome of these reactions is highly dependent on the nature of the binucleophile and the reaction conditions.

Cyclization Reactions involving the Dihydropyridinone Core

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cyclization reactions. The hydroxyl group at C3 and the adjacent C2 position, or the nitrogen atom and the C5 position, can participate in intramolecular cyclization reactions with appropriately placed functional groups. For example, the reaction of 2-amino-3-hydroxypyridine, a tautomer of a related dihydropyridinone, with various carboxylic acids in the presence of polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) or polyphosphoric acid (PPA) can lead to the formation of oxazolo[4,5-b]pyridine (B1248351) derivatives. clockss.orgresearchgate.net Similarly, reactions with hydrazine (B178648) derivatives can be employed to construct fused pyrazolo[3,4-b]pyridine systems. derpharmachemica.comresearchgate.netnih.govmdpi.com These cyclization strategies are pivotal in medicinal chemistry for accessing novel scaffolds with potential biological activity.

Development of Novel Analogs and Conjugates

The core structure of hydroxypyridinones, including the 3-hydroxy-pyridin-6-one moiety, is a privileged scaffold in drug discovery. Its ability to be readily functionalized allows for the systematic development of a diverse range of analogs and conjugates with tailored biological activities.

Research into related dihydropyridone derivatives has shown their potential as precursors for a variety of bioactive molecules. For instance, polysubstituted dihydropyridones can be synthesized through one-pot multicomponent reactions, offering an efficient route to a library of analogs. nih.gov These derivatives have been investigated for a range of biological activities, including their potential as neuroprotective and antioxidant agents. nih.gov

Furthermore, the synthesis of fluorinated dihydropyridone derivatives highlights the strategy of using bioisosteric replacement to modulate the physicochemical and biological properties of the parent compound. nih.gov Such modifications can influence factors like metabolic stability and membrane permeability.

The development of novel analogs from the broader class of pyridinones has led to the identification of compounds with potential applications as inhibitors of various enzymes and as antimicrobial agents. For example, derivatives of 3-hydroxypyridin-2(1H)-one have been explored as endonuclease inhibitors. frontiersin.org The synthesis of these analogs often involves cross-coupling reactions to introduce aryl substituents, thereby exploring a wider chemical space. frontiersin.org

Conjugation strategies often focus on linking the hydroxypyridinone scaffold to other pharmacologically active agents or targeting moieties. This can result in hybrid molecules with enhanced efficacy or specificity. For instance, the conjugation of pyridinone-based structures with quinazoline (B50416) has been investigated for cytotoxic activity against cancer cell lines. frontiersin.org

Mechanism of Action Studies in Vitro

Chelation Chemistry of the Hydroxypyridinone Moiety

The hydroxypyridinone (HOPO) scaffold is a privileged structure in medicinal chemistry, primarily due to its exceptional metal chelating capabilities. researchgate.net Hydroxypyridinones are N-heterocyclic chelators that contain a hydroxyl group and a ketone functionality ortho to each other on the pyridinone ring. nih.govkcl.ac.uk At physiological pH, the hydroxyl group can deprotonate, allowing the molecule to act as a potent bidentate ligand, binding metal ions through two oxygen donor atoms to form a stable five-membered chelate ring. nih.govrsc.org This O,O-chelating mechanism is central to its function.

The hydroxypyridinone moiety demonstrates a particularly high affinity and selectivity for hard Lewis acid metal ions, most notably trivalent cations like iron(III) (Fe³⁺) and gallium(III) (Ga³⁺). nih.govmdpi.com The similarity in charge density, ionic radius, and coordination preference between Fe³⁺ and Ga³⁺ results in analogous chelation behavior. nih.gov

The chelation mechanism involves the formation of highly stable octahedral complexes. A single trivalent metal ion coordinates with three bidentate hydroxypyridinone ligands, resulting in a 1:3 metal-to-ligand complex. nih.gov The high affinity is quantified by stability constants, often expressed as pM values (the negative logarithm of the free metal ion concentration at physiological pH). A higher pM value indicates stronger binding affinity. The 3-hydroxy-4-pyridinone (3,4-HOPO) class, in particular, exhibits very high pFe³⁺ values, signifying its potent iron-sequestering capability. researchgate.netnih.gov This strong interaction allows these compounds to effectively compete for and sequester iron from biological systems. mdpi.com From a thermodynamic standpoint, 3,4-HOPOs are highly selective for Fe³⁺ over other biologically relevant metal ions like Cu²⁺ and Zn²⁺. mdpi.com

Table 1: Comparative pM Values for Metal Chelation by Hydroxypyridinone Ligands

Ligand TypeMetal IonpM ValueReference
Deferiprone (3,4-HOPO)Fe³⁺20.6 nih.gov
NTP(PrHP)₃ (Hexadentate 3,4-HP)Ga³⁺27.5 nih.gov
Deferiprone (3,4-HOPO)Al³⁺15.2 rsc.org
Tripodal 3,4-HPFe³⁺27.1 rsc.org

The strong chelating ability of the hydroxypyridinone moiety extends to actinide elements, making it a promising platform for developing decorporation agents to remove these radioactive contaminants from the body. nih.gov The biochemical properties of plutonium(IV) (Pu⁴⁺) are similar to those of iron(III), allowing for a biomimetic design approach where siderophore-inspired HOPO ligands are used to target actinides. researchgate.net

Multidentate HOPO ligands, such as the octadentate chelator 3,4,3-LI(1,2-HOPO), have been developed and demonstrate unrivaled affinity, selectivity, and efficiency for actinides like plutonium, americium, and uranium. researchgate.netnih.gov These ligands form highly stable complexes with the actinide ions, facilitating their excretion from the body. hopotx.com Studies have shown that 3,4,3-LI(1,2-HOPO) is significantly more effective at removing plutonium than the current standard agent, Diethylenetriaminepentaacetic acid (DTPA). nih.govresearchgate.net The chelation mechanism involves wrapping the large actinide ion within the multiple HOPO binding units of the ligand, forming a stable and excretable complex. mdpi.com

The thermodynamic stability of metal complexes can be significantly enhanced by incorporating multiple chelating units into a single molecule, a concept known as ligand preorganization. Anchoring several hydroxypyridinone moieties onto a central scaffold creates polydentate (e.g., hexadentate or octadentate) ligands that exhibit a superior chelation effect compared to their individual bidentate counterparts. rsc.orgacs.org

This "chelate effect" arises because the covalent tethering of the ligands reduces the entropy loss upon complexation. The preorganized structure of a tripodal ligand, for instance, positions the three HOPO arms in an optimal geometry for binding a trivalent metal ion in an octahedral arrangement. rsc.org This predisposition minimizes the conformational changes required for chelation, leading to a more favorable enthalpy and entropy of formation and thus a more stable complex. nih.govrsc.org For example, hexadentate 3,4-HP ligands show an improvement in pFe values of up to 7 orders of magnitude compared to the bidentate drug deferiprone. rsc.org

Reactive Oxygen Species (ROS) Scavenging Mechanisms

In addition to metal chelation, the hydroxypyridinone moiety possesses intrinsic antioxidant activity, enabling it to scavenge reactive oxygen species (ROS). nih.govnih.gov ROS, such as the hydroxyl (HO•) and superoxide (B77818) (O₂⁻•) radicals, are highly reactive molecules that can cause oxidative damage to cells. nih.gov The antioxidant capacity of hydroxypyridinones stems from their chemical structure, which shares features with known radical scavengers like catechols. nih.govresearchgate.net

The primary mechanism of ROS scavenging is believed to be hydrogen atom transfer (HAT). The phenolic hydroxyl group on the pyridinone ring can donate a hydrogen atom to a free radical, neutralizing it and forming a stable phenoxyl radical on the chelator itself. nih.govresearchgate.net This process is facilitated by the acidity of the OH group. nih.gov An alternative mechanism is single electron transfer followed by proton transfer (SEPT), where an electron is first transferred to the ROS. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate these mechanisms and predict the reactivity of different hydroxypyridinone derivatives toward free radicals. nih.govnih.gov The ability to both chelate redox-active metals like iron (which can catalyze ROS formation) and directly scavenge ROS gives these compounds a dual-action antioxidant profile. nih.govrsc.org

Interactions with Biological Macromolecules (Enzymes, Receptors)

The potent metal-chelating ability of the hydroxypyridinone moiety is the primary driver of its interactions with biological macromolecules, particularly metalloenzymes. nih.gov Over 30% of all enzymes require metal ions as cofactors for their catalytic activity. nih.gov By sequestering these essential metal ions from the active site, hydroxypyridinone-based compounds can act as enzyme inhibitors. wikipedia.org

Enzyme Inhibition: Studies have shown that hydroxypyridinones can inhibit metalloenzymes such as tyrosinase and urease. nih.govmdpi.com Tyrosinase, a copper-containing enzyme involved in melanin (B1238610) production, can be inhibited by hydroxypyridinones that chelate the Cu²⁺ ions in its active site. nih.govmdpi.com Similarly, the activity of urease, a nickel-dependent enzyme crucial for the survival of bacteria like Helicobacter pylori, can be inhibited by ligands that chelate the Ni²⁺ ions required for its function. nih.gov This chelation-based inhibition strategy is a key area of research for developing novel therapeutic agents. nih.gov

At present, specific interactions with cellular receptors are less well-characterized and are likely secondary to the dominant effects of metal chelation and enzyme inhibition.

Structure Activity Relationship Sar Studies in Vitro

Influence of Substituents on Biological Activities

The biological profile of pyridinone-based compounds is significantly modulated by the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) analyses have demonstrated that even minor chemical alterations can lead to substantial changes in potency and selectivity for various biological targets. researchgate.netfrontiersin.org

For instance, in studies of pyridin-2(1H)-one derivatives evaluated as urease inhibitors, the electronic properties of substituents were found to be a key determinant of activity. The introduction of electron-releasing groups on the pyridinone ring generally led to enhanced inhibitory effects. researchgate.net This suggests that increased electron density on the heterocyclic ring may be favorable for interaction with the active site of the enzyme.

In a different context, the anti-HIV-1 activity of 4-cycloalkyloxypyridin-2(1H)-one derivatives was found to be dependent on the size and nature of the alkoxy substituent at the 4-position. frontiersin.org Similarly, for a series of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acid analogs, which share some structural features with pyridinones, SAR studies revealed that a straight and saturated alkoxy substituent at the 6-position, up to three carbons in length, was required for potent endothelin A (ETa) receptor antagonist activity. Substitution with unsaturated or branched alkyloxy groups resulted in a decrease in activity. researchgate.net

The influence of substituents has also been explored in the context of anti-HIV activity for pyrrolo[3,4-c]pyridine-1,3,6-trione derivatives. It was found that the ester substituent at position 4 and the distance between the pyrrolopyridine scaffold and an attached phenyl ring significantly influence the compound's ability to inhibit HIV-1 replication. mdpi.com Derivatives with an ethyl ester at R and specific phenyl or indolyl groups at R2 showed potent activity. mdpi.com

These findings highlight the importance of systematic modification of the pyridinone scaffold to optimize biological activity. The electronic nature, size, and lipophilicity of substituents are critical parameters that can be fine-tuned to enhance desired therapeutic effects.

Table 1: Influence of Substituents on Urease Inhibitory Activity of Pyridin-2(1H)-one Derivatives Note: This table is a representative example based on general SAR findings. Specific IC50 values would be dependent on the full compound structure.

Substituent at Position XElectronic EffectRelative Urease Inhibitory Activity
-OCH3Electron-ReleasingHigh
-CH3Electron-ReleasingModerate-High
-HNeutralModerate
-ClElectron-WithdrawingLow
-NO2Strongly Electron-WithdrawingVery Low

Stereochemical Influences on Activity (R- vs. S-enantiomer)

The presence of a chiral center at the C3 position of the 3-hydroxy-2,3-dihydro-1H-pyridin-6-one core means that the compound can exist as two distinct enantiomers (R and S). The three-dimensional arrangement of atoms is often a critical factor for biological activity, as molecular targets like enzymes and receptors are themselves chiral and can exhibit stereospecific binding. nih.gov

Studies on structurally related chiral heterocyclic compounds have consistently shown that biological activity can differ significantly between enantiomers. For example, research on a series of chiral pyridazin-3(2H)-ones demonstrated that N-formyl peptide receptors (FPRs) exhibit a clear preference for one enantiomer over the other. nih.gov In many cases, the R-(-)-enantiomers were found to be substantially more potent as FPR agonists than the corresponding S-(+)-enantiomers. nih.gov

Similarly, for 3,4-dihydro-2(1H)-pyridones, the absolute configuration at the stereogenic C-4 center was identified as a crucial determinant for their activity as either antagonists or agonists of calcium ions. nih.gov This stereoselectivity arises from the specific spatial orientation required for a productive interaction with the binding pocket of the biological target. One enantiomer may fit optimally, allowing for key interactions (e.g., hydrogen bonds, hydrophobic interactions) to be formed, while the other enantiomer may fit poorly or be sterically hindered, leading to reduced or no activity.

While specific data for the individual enantiomers of this compound are not detailed in the provided context, the principle of stereoselectivity is well-established for this class of compounds. The differential activity between enantiomers underscores the importance of asymmetric synthesis and chiral separation in the development of pyridinone-based therapeutic agents to ensure that the more active and selective enantiomer is utilized.

Table 2: Enantiomer Selectivity of Chiral Pyridazin-3(2H)-one Derivatives on N-Formyl Peptide Receptor 1 (FPR1) Note: This table illustrates the principle of stereoselectivity with data from a related compound class.

CompoundEnantiomerFPR1 Agonist Activity (EC50, µM)
Compound 5aRacemic (±)3.2
R-(-)>10
S-(+)>10
Compound 5bRacemic (±)0.8
R-(-)0.5
S-(+)2.5

Elucidation of Key Structural Features for Biological Response

The biological activity of this compound and its analogs is dictated by a set of key structural features that constitute its pharmacophore. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. acs.org For the hydroxypyridinone scaffold, several features are consistently identified as crucial for interaction with biological targets. frontiersin.org

The most prominent feature of this class of compounds is their ability to act as metal chelators, a property conferred by the bidentate motif of the 3-hydroxyl group and the adjacent carbonyl oxygen. nih.govkcl.ac.ukmdpi.com This arrangement allows for the formation of stable complexes with metal ions, which is the basis for some of their biological activities, such as iron chelation therapy. nih.gov

More broadly, the key pharmacophoric elements of the hydroxypyridinone scaffold include:

A Hydrogen Bond Donor (HBD): The 3-hydroxyl group is a critical hydrogen bond donor, capable of interacting with acceptor sites (e.g., carboxylate or backbone carbonyl groups) in a protein's active site.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the 6-position serves as a strong hydrogen bond acceptor. The pyridinone ring nitrogen can also act as an acceptor. frontiersin.org

A Hydrophobic/Aromatic Region: The pyridinone ring itself provides a planar, aromatic, or partially saturated hydrophobic surface that can engage in van der Waals or π-stacking interactions with hydrophobic residues in a binding pocket.

Pharmacophore models derived from various series of pyridinone-based inhibitors often include these features. acs.orgnih.gov For example, a pharmacophore model for 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2) inhibitors identified hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features as essential for activity. acs.org The relative spatial arrangement of these features is critical for proper alignment within the target's binding site and for achieving high-affinity binding.

Role of Intramolecular Hydrogen Bonding in Conformation and Activity

The conformation of a molecule, or its specific three-dimensional shape, is a key determinant of its biological activity. For this compound, the molecular conformation can be significantly influenced by the formation of an intramolecular hydrogen bond between the 3-hydroxyl group (donor) and the 6-carbonyl oxygen (acceptor).

An intramolecular hydrogen bond is a non-covalent interaction that occurs within a single molecule. nih.gov The formation of such a bond can have several important consequences for the molecule's properties and biological activity:

Conformational Rigidity: The hydrogen bond can "lock" the molecule into a more rigid, planar conformation. This pre-organization reduces the entropic penalty upon binding to a receptor, as the molecule does not need to adopt a specific conformation from a multitude of flexible states.

Enhanced Planarity: Intramolecular hydrogen bonds, often in conjunction with π-electron delocalization, can enhance the planarity of the molecular structure. mdpi.com This increased planarity can facilitate favorable π–π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site of a biological target.

Modulation of Physicochemical Properties: The formation of an intramolecular hydrogen bond can mask the polar hydroxyl and carbonyl groups, increasing the molecule's lipophilicity and potentially enhancing its ability to cross cell membranes.

Computational and spectroscopic studies on related structures, such as o-hydroxybenzaldehydes, have been used to quantify the energy and geometric effects of intramolecular hydrogen bonding. nih.gov In peptides containing a di(2-pyridyl)glycine residue, NMR analysis has shown the formation of a novel intramolecular hydrogen bond between a side-chain pyridine (B92270) ring and a backbone amide hydrogen, which dictates a unique conformation. rsc.org While direct conformational analysis of this compound was not found, the potential for such a bond to stabilize a biologically active conformation is a critical aspect of its molecular design.

Applications in Advanced Materials Science and Other Research Fields

Utilization as Chemical Building Blocks for Complex Architectures

The molecular structure of 3-hydroxy-2,3-dihydro-1H-pyridin-6-one offers multiple reactive sites, making it a valuable precursor in the synthesis of more complex molecules. Dihydropyridones, as a class, are recognized as privileged structures in medicinal chemistry and are used as synthetic precursors for a variety of biologically active compounds. nih.govresearchgate.netbohrium.com The synthesis of derivatives of 3,4-dihydro-2(1H)-pyridones can be achieved through multicomponent reactions, highlighting the flexibility of the pyridone core in generating diverse chemical entities. nih.govresearchgate.netbohrium.com The ability to functionalize the pyridone ring allows for the construction of intricate molecular frameworks with tailored properties.

Ligand Design for Metal Ion Sequestration and Separation Technologies

Hydroxypyridinones are well-established as effective chelating agents for various metal ions. kcl.ac.uk Specifically, derivatives of 3-hydroxy-4-pyridinone have been extensively studied for their ability to bind metal ions such as iron (Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.govubc.ca These compounds can be incorporated into larger molecules to create multidentate ligands, which exhibit high affinity and selectivity for specific metal ions. kcl.ac.uk The design of these ligands is crucial for applications in metal sequestration, which is important in treating metal overload diseases and in the development of separation technologies for environmental remediation. The thermodynamic stability of the metal-ligand complexes is a key factor in their efficacy, and studies have shown that hydroxypyridinone-based chelators can form highly stable complexes with trivalent metal ions.

Development of Materials with Specific Functional Properties (e.g., Corrosion Inhibition)

The ability of pyridine (B92270) derivatives to interact with metal surfaces makes them potential candidates for corrosion inhibitors. Organic compounds containing heteroatoms like nitrogen and oxygen can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. google.com While specific studies on this compound as a corrosion inhibitor are not extensively documented, the general class of pyridine compounds has been included in corrosion inhibitor formulations. google.com The mechanism of inhibition often involves the formation of a coordinate bond between the heteroatoms and the metal, leading to a barrier that prevents corrosive agents from reaching the metal surface.

Potential Biological Applications (excluding clinical human trial data)

The biological potential of this compound and its derivatives is an active area of research, with studies exploring its antimicrobial, antioxidant, and antiviral properties.

Pyridone derivatives have shown promise as antimicrobial agents. nih.gov Studies on various substituted pyridines have demonstrated activity against a range of bacteria and fungi. researchgate.netresearchgate.net The mode of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms. For instance, some 6H-1,2-oxazin-6-ones, which are structurally related to pyridones, have shown antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 3.125 to 200 μg/mL against both Gram-positive and Gram-negative bacteria. nih.gov

The antioxidant properties of hydroxypyridinone derivatives have been investigated both experimentally and through computational methods. nih.govnih.gov These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigating oxidative stress. nih.gov The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov The presence of the hydroxyl group on the pyridinone ring is crucial for this activity. Some derivatives have shown significant antioxidant potential, with IC50 values indicating their effectiveness in scavenging free radicals. nih.govwho.intmdpi.comresearchgate.net

Table 1: Antioxidant Activity of Selected Hydroxypyridinone Derivatives

Compound DPPH Scavenging Activity (IC50 in μM)
Derivative Va 708.623
Ascorbic Acid (Standard) > Va

Data sourced from experimental studies on novel hydroxypyridinone derivatives. nih.gov

The antiviral potential of various heterocyclic compounds, including those with a pyridone core, is an area of significant research interest. While direct in vitro anti-HIV studies on this compound are limited in the public domain, related compounds have been investigated. The general strategy involves identifying compounds that can inhibit key viral enzymes or processes necessary for viral replication. nih.govnih.gov For instance, research on other classes of compounds has identified molecules that show low toxicity and significant inhibitory activity against HIV-1. nih.gov The search for novel antiviral agents is a continuous effort, and the structural motifs present in this compound make it a candidate for future investigation in this area.

Conclusion and Future Research Directions

Synthesis of Novel Dihydropyridinone Analogs

The future synthesis of novel analogs of 3-hydroxy-2,3-dihydro-1H-pyridin-6-one will likely be dominated by the efficiency and diversity offered by multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures. beilstein-journals.org

Key strategies will likely include:

Biginelli and Hantzsch-type Reactions: The classical Biginelli reaction, involving the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, has been a cornerstone for synthesizing dihydropyrimidinones. nih.govits.ac.id Future work could adapt this one-pot three-component reaction to incorporate precursors that would yield the specific this compound core, allowing for wide variation in substituents. nih.govresearchgate.net

Sequential and Tandem MCRs: Combining MCRs sequentially, such as a Biginelli reaction followed by a Passerini reaction, can generate highly complex and diverse molecular architectures from simple starting materials. beilstein-journals.org This approach could be used to build extensive libraries of analogs for biological screening.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction rates, improve yields, and promote cleaner reactions in the synthesis of dihydropyridinone derivatives. chemrxiv.orgnih.gov This energy-efficient technique is ideal for the rapid generation of compound libraries under environmentally friendly conditions. nih.govresearchgate.net

Synthesis StrategyDescriptionPotential Advantages
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials. beilstein-journals.orgHigh atom economy, operational simplicity, reduced waste. beilstein-journals.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions. chemrxiv.orgRapid heating, shorter reaction times, higher yields, environmentally benign. nih.govresearchgate.net
Domino/Tandem Reactions A sequence of intramolecular reactions, often triggered by a single event. mdpi.comFormation of complex structures from simple precursors in a single operation. mdpi.com
Green Catalysis Utilization of environmentally friendly catalysts, such as molecular iodine or fruit juices. nih.govits.ac.idReduced toxicity, cost-effectiveness, and sustainability. nih.govits.ac.id

Advanced Computational Approaches for Structure-Function Elucidation

To rationalize experimental findings and guide the design of new this compound derivatives with tailored properties, advanced computational methods are indispensable. Future research will heavily rely on these in silico tools to predict biological activity and molecular properties.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) will be crucial for investigating the electronic structure, molecular geometry, and reactivity descriptors of novel analogs. nih.govnih.gov DFT calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding chemical reactivity and optical properties. niscpr.res.in

Molecular Docking: This technique is essential for predicting the binding modes and affinities of dihydropyridinone analogs with biological targets, such as enzymes or receptors. nih.gov By simulating the interaction between a ligand and a protein, molecular docking helps to identify key interactions and guide the optimization of lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex, offering insights into the stability of the complex and the conformational changes that occur upon binding. nih.gov

Computational MethodApplication in Dihydropyridinone ResearchKey Insights
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and spectroscopic properties. nih.govnih.govHOMO-LUMO gap, charge distribution, molecular geometry. niscpr.res.in
Molecular Docking Prediction of binding modes and affinities to biological targets. nih.govLigand-protein interactions, binding energy scores. nih.gov
QSAR Relating chemical structure to biological activity quantitatively. nih.govPredictive models for biological activity, identification of key structural features. researchgate.net
Molecular Dynamics (MD) Simulating the dynamic behavior of ligand-receptor complexes over time. nih.govStability of binding, conformational changes, interaction pathways.

Exploration of Undiscovered Chemical Reactivities

The dihydropyridinone core is a versatile scaffold whose full chemical reactivity remains to be explored. Future research should aim to uncover novel transformations to expand its utility as a synthetic building block.

Cycloaddition Reactions: The diene and dienophile characteristics of the dihydropyridinone ring could be exploited in Diels-Alder reactions to construct complex polycyclic systems. uncw.edu Investigating both normal and inverse-electron-demand cycloadditions could open new pathways to novel molecular frameworks.

Palladium-Catalyzed Cross-Coupling Reactions: The presence of reactive sites on the dihydropyridinone ring makes it a candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings. nobelprize.orglibretexts.org These reactions are powerful tools for forming carbon-carbon bonds and could be used to attach various aryl or alkyl groups to the core structure, significantly diversifying the available analogs. capes.gov.brnih.gov

Functionalization as a Building Block: The inherent functionality of this compound can be leveraged for its use as a precursor in the synthesis of more complex heterocyclic systems, including various alkaloids and fused-ring compounds. mdpi.comnih.gov

Expanding Applications in Materials Science and Biological Research Tools

While dihydropyridinones are well-known for their pharmacological properties, their potential in other scientific areas is an emerging field of research. researchgate.net

Materials Science: The unique electronic and structural features of the dihydropyridinone scaffold suggest potential applications in materials science. Research could focus on incorporating this moiety into polymer backbones to create materials with novel thermal or optical properties. researchgate.netunimelb.edu.au The development of dihydropyridinone-based dyes and adhesives is another promising avenue. researchgate.net

Biological Research Tools: Beyond therapeutic applications, analogs of this compound could be developed as specialized tools for biological research. This includes the design of fluorescent probes for cellular imaging, where the pyridinone core acts as a fluorophore. nih.govnih.govresearchgate.netresearchgate.netmdpi.com By attaching specific targeting groups, these probes could be used to visualize specific organelles or biological processes within living cells.

The journey into the chemical space of this compound is just beginning. Through innovative synthetic strategies, guided by powerful computational tools, and driven by the exploration of new reactivities and applications, this humble scaffold holds the promise of contributing significantly to both medicinal chemistry and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.